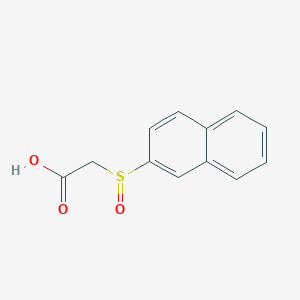

(Naphthalene-2-sulfinyl)acetic acid

Description

Conceptual Framework and Importance of Sulfinyl Carboxylic Acids in Synthetic Chemistry

Sulfur-containing functional groups, particularly those at an intermediate oxidation state like sulfoxides, are of significant interest in organic synthesis. nih.gov The sulfinyl group, especially when adjacent to a carboxylic acid moiety, serves as a valuable synthon and a precursor to other important functional groups.

The reactivity of the sulfinyl group is central to its utility. Sulfoxides can undergo thermal elimination reactions to produce alkenes and sulfenic acids. wikipedia.org Furthermore, the alpha-protons to the sulfoxide (B87167) are acidic and can be removed by strong bases, enabling further functionalization at that position. wikipedia.org This reactivity allows for the strategic introduction of new bonds and the construction of complex molecular architectures.

Recent research has highlighted the direct conversion of carboxylic acids into various sulfur-containing functional groups, underscoring the importance of this chemical space. For example, methods for the direct decarboxylative conversion of carboxylic acids to sulfinamides and sulfoxides have been developed. nih.govnih.govnih.gov These transformations, often enabled by photocatalysis, provide a powerful tool for late-stage functionalization and expand the accessible chemical diversity. nih.govrsc.org Sulfinamides, which are structurally related to sulfinyl carboxylic acids, are crucial intermediates for synthesizing sulfoximines and sulfonimidamides, which have emerging roles in drug discovery. nih.govrsc.org The development of these synthetic methods showcases the drive to efficiently interconvert carboxylic acids and sulfinyl-containing compounds, leveraging the unique reactivity of the sulfinyl group. rsc.orgresearchgate.net

Positioning of the Naphthalene (B1677914) Motif in Organic Synthesis and Reactivity

The naphthalene moiety is a polycyclic aromatic hydrocarbon (PAH) consisting of two fused benzene (B151609) rings. wikipedia.orgalfa-chemistry.com This rigid, planar, and aromatic structure makes it a foundational building block in many areas of chemistry. nih.govperlego.com

Naphthalene's chemical reactivity is characterized by its ability to undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation. numberanalytics.com The substitution can occur at two distinct positions: the alpha (C1, C4, C5, C8) or the beta (C2, C3, C6, C7) position. The outcome of these reactions is often dependent on reaction conditions, with the alpha-product typically being the kinetically favored product and the beta-product being the thermodynamically favored one. youtube.com For example, the sulfonation of naphthalene with sulfuric acid at elevated temperatures (around 160°C) predominantly yields the thermodynamically more stable naphthalene-2-sulfonic acid. wikipedia.orgchemicalbook.com

The naphthalene scaffold is present in numerous commercially important chemicals and pharmaceuticals. nih.govnumberanalytics.com It serves as the primary precursor for the industrial production of phthalic anhydride (B1165640), which is used to make plasticizers and resins. wikipedia.org Furthermore, naphthalene derivatives are integral to the synthesis of azo dyes, pigments, and various pharmaceuticals, including the nonsteroidal anti-inflammatory drugs (NSAIDs) naproxen (B1676952) and nabumetone, and the beta-blocker propranolol. wikipedia.orgnih.govnumberanalytics.com The versatility of the naphthalene core allows it to be chemically modified to create a wide array of functional molecules with applications spanning from materials science to medicinal chemistry. knowde.comnih.gov

Overview of Research Trajectories in Sulfinyl and Naphthalene Chemistry

Current research in sulfinyl chemistry is heavily focused on developing novel and efficient synthetic methodologies. A significant trend is the direct functionalization of readily available starting materials like carboxylic acids and amines to install the sulfinyl group. rsc.org Photocatalytic and metal-free approaches are at the forefront of this research, enabling transformations under mild conditions. nih.govresearchgate.net For instance, the direct decarboxylative sulfinylation of carboxylic acids to form sulfoxides has been achieved through photocatalysis, opening new pathways for creating C-S bonds and accessing structurally diverse sulfoxides. nih.gov These methods avoid the pre-functionalization often required in traditional synthetic routes.

In parallel, research on naphthalene-containing compounds continues to expand into new domains. In environmental science, naphthalene and its derivatives are studied as significant precursors to secondary organic aerosols (SOAs), which have implications for air quality and climate. copernicus.org In materials science, the rigid and planar π-conjugated structure of naphthalene is exploited in the design of organic materials with specific optical and electronic properties. rsc.org

In medicinal chemistry, the naphthalene ring is recognized as a privileged scaffold. nih.gov Researchers continue to incorporate it into new molecular designs to enhance biological activity and improve pharmacokinetic properties. nih.gov Strategies include using the naphthalene moiety as a bioisosteric replacement for other aromatic systems, such as a benzene ring, to improve metabolic stability while maintaining pharmacological action. nih.gov The convergence of these research trajectories—advanced synthetic methods for sulfinyl compounds and the continued exploration of naphthalene's utility—suggests a promising future for complex molecules like (naphthalene-2-sulfinyl)acetic acid in the development of novel functional materials and therapeutic agents.

Data Tables

Table 1: Properties of Naphthalene and a Related Sulfonic Acid This table provides a summary of key physical and chemical properties for naphthalene and its 2-sulfonic acid derivative.

| Property | Naphthalene | Naphthalene-2-sulfonic acid |

| Chemical Formula | C₁₀H₈ | C₁₀H₈O₃S |

| Molar Mass | 128.17 g/mol knowde.com | 208.23 g/mol wikipedia.org |

| Appearance | White crystalline solid wikipedia.org | Colorless, water-soluble solid wikipedia.org |

| Melting Point | 80.26 °C knowde.com | 124 °C (monohydrate) wikipedia.org |

| Boiling Point | 218 °C knowde.com | Not applicable |

| Solubility in Water | Low/Sparingly soluble alfa-chemistry.comknowde.com | Good wikipedia.org |

| IUPAC Name | Naphthalene wikipedia.org | Naphthalene-2-sulfonic acid wikipedia.org |

Table 2: Common Electrophilic Substitution Reactions of Naphthalene This table outlines common electrophilic substitution reactions that naphthalene undergoes, along with the typical reagents used.

| Reaction Type | Reagent(s) | Typical Product(s) |

| Nitration | Nitric acid (HNO₃) and Sulfuric acid (H₂SO₄) numberanalytics.com | 1-Nitronaphthalene and 2-Nitronaphthalene numberanalytics.com |

| Halogenation | Cl₂ or Br₂ with a Lewis acid catalyst (e.g., FeCl₃) numberanalytics.com | 1-Halonaphthalene |

| Sulfonation | Fuming sulfuric acid (H₂SO₄/SO₃) numberanalytics.com | Naphthalene-1-sulfonic acid (kinetic product) or Naphthalene-2-sulfonic acid (thermodynamic product) numberanalytics.comwikipedia.org |

| Friedel-Crafts Alkylation | Alkyl halide (R-X) with a Lewis acid catalyst (e.g., AlCl₃) numberanalytics.com | Alkylnaphthalenes |

| Friedel-Crafts Acylation | Acyl halide (RCOX) or anhydride with a Lewis acid catalyst | Acylnaphthalenes |

Structure

2D Structure

3D Structure

Properties

CAS No. |

74616-67-4 |

|---|---|

Molecular Formula |

C12H10O3S |

Molecular Weight |

234.27 g/mol |

IUPAC Name |

2-naphthalen-2-ylsulfinylacetic acid |

InChI |

InChI=1S/C12H10O3S/c13-12(14)8-16(15)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,13,14) |

InChI Key |

BUFNFMLYKMREHY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)CC(=O)O |

Origin of Product |

United States |

Mechanistic Insights and Reaction Chemistry of Naphthalene 2 Sulfinyl Acetic Acid

Reactivity Profiles of the Sulfinyl Group

The sulfinyl group (S=O) is a versatile functional group that can exhibit both electrophilic and nucleophilic properties, making it a key player in the reactivity of (naphthalene-2-sulfinyl)acetic acid.

The sulfur atom in the sulfinyl group of this compound possesses a stereogenic center and can act as both an electrophile and a nucleophile. The electrophilicity of the sulfur atom arises from the polarization of the S=O bond, where the more electronegative oxygen atom draws electron density away from the sulfur. This makes the sulfur atom susceptible to attack by nucleophiles. The presence of the electron-withdrawing naphthalene (B1677914) ring further enhances this electrophilic character.

Conversely, the lone pair of electrons on the sulfur atom allows it to act as a nucleophile. Cysteine sulfenic acids, which are analogous to sulfinyl compounds, exhibit both nucleophilic and electrophilic properties nih.gov. The nucleophilicity of the sulfinyl group is influenced by the nature of the substituents attached to the sulfur atom.

The reactivity of the naphthalene ring itself is also a significant factor. Naphthalene is more reactive than benzene (B151609) in electrophilic substitution reactions libretexts.orgpharmaguideline.com. Substitution typically occurs at the 1-position (alpha-position) due to the greater stability of the carbocation intermediate formed during the reaction libretexts.org. However, under certain conditions, substitution at the 2-position (beta-position) can be favored. For instance, the sulfonation of naphthalene can yield either the 1- or 2-sulfonic acid depending on the reaction temperature, with the 2-isomer being the thermodynamically more stable product vpscience.orgstackexchange.comvaia.com.

Table 1: Comparison of Electrophilic Substitution Products of Naphthalene

| Reaction | Reagents and Conditions | Major Product(s) | Reference |

| Nitration | HNO₃, H₂SO₄ | 1-Nitronaphthalene and 2-Nitronaphthalene | numberanalytics.com |

| Halogenation | Cl₂ or Br₂, FeCl₃ or AlCl₃ | 1-Halonaphthalene | numberanalytics.com |

| Sulfonation | Fuming H₂SO₄, 80°C | Naphthalene-1-sulfonic acid (kinetic product) | vpscience.orgstackexchange.com |

| Sulfonation | Fuming H₂SO₄, 160°C | Naphthalene-2-sulfonic acid (thermodynamic product) | vpscience.orgstackexchange.comvaia.com |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ in CS₂ | 1-Acetylnaphthalene | libretexts.org |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ in Nitrobenzene | 2-Acetylnaphthalene | libretexts.org |

This table illustrates the regioselectivity of electrophilic substitution on the naphthalene ring, which can influence the synthesis of precursors to this compound.

Addition reactions involving the sulfinyl group itself are also known. The electrophilic sulfur of sulfenic acids, which are related to sulfoxides, can be attacked by various nucleophiles nih.gov.

Chemical Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) in this compound is a primary site for derivatization and plays a crucial role in directing intermolecular and intramolecular interactions.

The carboxylic acid functionality can be readily converted into a variety of derivatives, such as esters and amides, through standard synthetic methodologies.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst yields the corresponding ester. This is a reversible reaction, and to achieve high yields of the ester, conditions that shift the equilibrium towards the product side, such as removal of water or using an excess of one of the reactants, are typically employed libretexts.orgaalto.filumenlearning.com. The general mechanism for acid-catalyzed esterification involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, proton transfer, and elimination of water libretexts.org.

Amidation: Similarly, this compound can be converted to its corresponding amide by reaction with an amine. This reaction often requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent, to facilitate the nucleophilic attack by the amine.

While specific examples for this compound are not extensively documented in the readily available literature, the reactivity of the carboxylic acid group is a well-established principle in organic chemistry. For instance, related naphthalene-containing carboxylic acids have been used in the synthesis of various derivatives sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com.

The carboxylic acid group is a strong hydrogen bond donor and acceptor, which allows this compound to participate in various intermolecular and intramolecular interactions. These interactions can significantly influence the compound's physical properties and its behavior in different environments.

Intermolecular Hydrogen Bonding: In the solid state and in solution, molecules of this compound can form hydrogen-bonded dimers through their carboxylic acid groups. Such interactions are common for carboxylic acids and can lead to the formation of supramolecular structures mdpi.comscispace.com.

Intramolecular Hydrogen Bonding: Depending on the conformation of the molecule, there is a possibility of intramolecular hydrogen bonding between the carboxylic acid proton and the oxygen atom of the sulfinyl group. The presence and strength of such an intramolecular hydrogen bond would depend on the geometry of the molecule and the solvent environment rsc.org.

Reaction Kinetics and Thermodynamic Studies

Detailed kinetic and thermodynamic data for reactions specifically involving this compound are not widely reported in the literature. However, studies on related systems can provide valuable insights.

For example, kinetic studies on the oxidation of naphthalene have been performed, showing first-order kinetics with respect to the oxidant, substrate, and acid concentrations jchps.comresearchgate.net. The thermodynamic parameters for this reaction, such as enthalpy and entropy of activation, have also been determined jchps.com.

The kinetics of esterification of acetic acid with various alcohols have been extensively studied, revealing that the reaction is typically second-order and reversible ijariie.com. The activation energies for both the forward and reverse reactions have been measured ijariie.com.

Thermodynamic studies on the transfer of naphthalene and 2-naphthoic acid from water to ethanol-water mixtures have shown that the standard free energies of transfer decrease with increasing ethanol (B145695) concentration researchgate.net. The enthalpy and entropy of transfer exhibit complex behavior, reflecting changes in the solvent structure researchgate.net. The thermodynamic stability of naphthalene oxide has also been investigated, revealing an unexpectedly high stability attributed to homoconjugative effects nih.gov.

Table 2: Thermodynamic Parameters for the Oxidation of Naphthalene in Aqueous Acetic Acid

| Temperature (K) | Rate Constant (k) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) | Free Energy of Activation (ΔG‡) (kJ/mol) | Reference |

| 297.5 | Value not specified | 45.2 | -150.3 | 90.0 | jchps.com |

| 302.5 | Value not specified | jchps.com | |||

| 308.0 | Value not specified | jchps.com |

This table provides an example of the type of kinetic and thermodynamic data that can be obtained for reactions involving the naphthalene moiety, although specific data for this compound is lacking.

Derivatization Strategies and Analog Development Based on Naphthalene 2 Sulfinyl Acetic Acid

Structural Modifications of the Carboxylic Acid Moiety

The carboxylic acid group of (naphthalene-2-sulfinyl)acetic acid is a prime target for modification to influence the compound's polarity, acidity, and ability to act as a hydrogen bond donor or acceptor. Common derivatization strategies for this moiety include esterification and amidation, which can lead to the generation of prodrugs or analogs with altered pharmacokinetic profiles.

Esterification can be achieved through standard Fischer esterification conditions, reacting the parent acid with an alcohol in the presence of a catalytic amount of strong acid. This approach allows for the introduction of a wide variety of alkyl or aryl groups, thereby modulating the lipophilicity of the resulting molecule. For instance, the synthesis of methyl, ethyl, or more complex esters can be readily accomplished.

Amidation , the formation of an amide bond, offers another versatile route for analog development. Coupling of the carboxylic acid with a diverse library of primary or secondary amines, facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can produce a range of N-substituted amides. These modifications can introduce new interaction points for biological targets and significantly alter the solubility and metabolic stability of the parent compound.

A summary of potential carboxylic acid derivatives is presented in the table below.

| Derivative Type | General Structure | Potential Advantages |

| Esters | Increased lipophilicity, potential for prodrug design | |

| Amides | Enhanced metabolic stability, introduction of new hydrogen bonding interactions |

Functionalization of the Naphthalene (B1677914) Ring System

Regioselective Substitution Patterns

The directing effects of the existing sulfinylacetic acid group play a crucial role in determining the position of new substituents on the naphthalene ring. The sulfoxide (B87167) group is an ortho-, para-director in electrophilic aromatic substitution reactions, although its bulkiness may hinder substitution at the adjacent C1 and C3 positions. Therefore, electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, are expected to primarily yield substitution at the C4, C5, and C7 positions. The development of directing group-assisted C-H activation strategies has further expanded the toolbox for regioselective functionalization of naphthalene derivatives.

Annulation and Fused-Ring System Extensions

To explore a broader chemical space, the naphthalene ring system can be extended through annulation reactions to create more complex polycyclic aromatic systems. For example, Diels-Alder reactions or transition metal-catalyzed C-H activation/annulation cascades can be employed to build additional rings onto the existing naphthalene core. These extensions can lead to compounds with novel three-dimensional shapes and potentially enhanced binding affinity for specific biological targets.

Chiral Derivatives and Stereoisomeric Analogues

The sulfoxide group in this compound is a stereogenic center, meaning the compound exists as a pair of enantiomers. The synthesis of stereoisomerically pure compounds is of paramount importance, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Asymmetric synthesis of the sulfoxide or chiral resolution of the racemic mixture can be employed to obtain the individual enantiomers.

Furthermore, the introduction of additional stereocenters, for instance by using chiral building blocks for the modification of the carboxylic acid moiety or the naphthalene ring, can lead to the generation of diastereomers with unique biological properties. The synthesis of such chiral derivatives allows for a detailed investigation of the stereochemical requirements for biological activity.

Synthesis of Conjugates for Chemical Biology Probes

To investigate the mechanism of action and identify the cellular targets of this compound and its analogs, the synthesis of chemical biology probes is an invaluable strategy. This involves the conjugation of the parent molecule to a reporter tag, such as a fluorescent dye, a biotin (B1667282) moiety for affinity purification, or a photo-crosslinker.

The carboxylic acid handle is a convenient point for the attachment of these tags via an amide or ester linkage. For example, coupling with an amine-functionalized fluorophore would yield a fluorescent probe that allows for the visualization of the compound's subcellular localization. Similarly, conjugation with biotin would enable the isolation of binding partners through streptavidin-based affinity chromatography.

The table below summarizes the types of conjugates and their applications in chemical biology.

| Conjugate Type | Reporter Tag | Application |

| Fluorescent Probe | Fluorescent Dye (e.g., FITC, Rhodamine) | Cellular imaging and localization studies |

| Affinity Probe | Biotin | Identification of protein binding partners |

| Photoaffinity Probe | Photoreactive Group (e.g., benzophenone, azirine) | Covalent labeling and identification of direct targets |

Stereochemical Aspects and Chiral Recognition Applications

Origins of Chirality in (Naphthalene-2-sulfinyl)acetic acid (Sulfur Atom Stereocenter)

The chirality of this compound originates from the sulfur atom of the sulfinyl group, which acts as a stereocenter. A sulfur atom in a sulfoxide (B87167) (R-S(=O)-R') is chiral if the two organic residues (R and R') attached to it are different. In the case of this compound, the sulfur atom is bonded to a naphthalene (B1677914) ring and an acetic acid moiety, fulfilling the condition for chirality.

The sulfur atom in a sulfoxide has a tetrahedral electron-group geometry, with the lone pair of electrons acting as the fourth group. libretexts.org This arrangement is analogous to a chiral carbon atom. However, unlike amines which undergo rapid pyramidal inversion at room temperature, leading to a racemic mixture, the energy barrier for the inversion of sulfoxides is significantly higher. libretexts.org This high inversion barrier allows for the isolation of stable, non-interconverting enantiomers of chiral sulfoxides like this compound at ambient temperatures. libretexts.org The presence of this stable stereogenic sulfur center is a key feature that underpins the compound's utility in asymmetric synthesis and chiral recognition. libretexts.orgnih.gov

Enantioselective Synthesis Approaches

The synthesis of enantiomerically pure or enriched this compound is crucial for its applications in stereoselective processes. Several strategies have been developed to achieve this, primarily focusing on asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric Catalysis in Sulfinyl Formation

Asymmetric catalysis offers an efficient route to chiral sulfoxides through the enantioselective oxidation of prochiral sulfides. This approach involves the use of a chiral catalyst to control the stereochemical outcome of the oxidation reaction. researchgate.netwiley-vch.de

Various metal complexes, often in conjunction with chiral ligands, have been employed as catalysts for the asymmetric oxidation of sulfides. researchgate.netwiley-vch.de For instance, transition metal-catalyzed reactions using chiral ligands can facilitate the enantioselective transfer of an oxygen atom to the sulfur atom of the corresponding sulfide (B99878) precursor. researchgate.net Biocatalytic methods, utilizing enzymes or whole-cell systems, have also gained prominence for their high enantioselectivity in sulfoxide formation under mild reaction conditions. researchgate.net

Table 1: Examples of Asymmetric Catalysis for Sulfoxide Synthesis

| Catalyst System | Oxidant | General Outcome |

| Chiral Titanium Complexes | Hydroperoxides | Moderate to high enantioselectivity |

| Vanadium Complexes with Chiral Ligands | Hydrogen Peroxide | Good yields and enantioselectivities |

| Chiral Salen-Metal Complexes | Various | Effective for a range of sulfides |

| Flavin-Containing Monooxygenases (Biocatalyst) | Molecular Oxygen | High enantioselectivity |

This table provides a general overview of catalyst systems and does not represent specific results for this compound.

Chiral Auxiliary-Mediated Synthesis

Another powerful strategy for asymmetric synthesis involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed. wikipedia.org

In the context of synthesizing enantiopure this compound, a chiral auxiliary can be attached to the naphthalene or acetic acid moiety. The diastereomers formed are then separated, followed by the removal of the chiral auxiliary to yield the enantiomerically pure target compound. scielo.org.mxresearchgate.net

Commonly used chiral auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam. wikipedia.orgresearchgate.net The diastereoselective reaction is often achieved through steric hindrance imposed by the bulky chiral auxiliary, which favors the approach of the reagent from one face of the molecule over the other. wikipedia.org

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Removal Conditions |

| Evans' Oxazolidinones | Aldol (B89426) reactions, Alkylations | Hydrolysis (acidic or basic) |

| Oppolzer's Camphorsultam | Diels-Alder reactions, Conjugate additions | Reductive or hydrolytic cleavage |

| Pseudoephedrine | Alkylation of amides | Mild acid hydrolysis |

This table lists common chiral auxiliaries and their general applications, not specific to the synthesis of this compound.

Methods for Enantiomeric Resolution

When this compound is synthesized as a racemic mixture, the separation of the two enantiomers, a process known as resolution, becomes necessary.

Diastereomeric Salt Formation with Chiral Bases or Acids

A classical and widely used method for the resolution of racemic acids is the formation of diastereomeric salts with a chiral base. libretexts.org Since this compound possesses a carboxylic acid group, it can react with an enantiomerically pure chiral amine to form a pair of diastereomeric salts.

These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.org Once the diastereomers are separated, the individual enantiomers of the acid can be recovered by treatment with a strong acid to break the salt linkage. libretexts.org Commonly used chiral resolving agents include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic chiral amines. libretexts.org

Chiral Chromatography for Enantiomer Separation

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. gcms.cz This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to their differential retention and, consequently, their separation. nih.gov

For the separation of this compound enantiomers, high-performance liquid chromatography (HPLC) with a suitable chiral column is a common approach. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability in resolving a variety of chiral compounds. mdpi.com Another technique, supercritical fluid chromatography (SFC), has also emerged as a valuable tool for chiral separations, often offering faster analysis times. mdpi.com The choice of the CSP and the mobile phase composition are critical for achieving successful enantiomeric separation. researchgate.net

Table 3: Common Chiral Stationary Phases for HPLC

| CSP Type | Chiral Selector | Typical Mobile Phase |

| Polysaccharide-based | Cellulose or Amylose derivatives | Normal or Reversed-phase |

| Pirkle-type | π-acidic or π-basic moieties | Normal-phase |

| Protein-based | Bovine Serum Albumin (BSA) | Aqueous buffers |

| Cyclodextrin-based | α-, β-, or γ-cyclodextrin derivatives | Reversed-phase |

This table provides a general overview of CSP types and is not an exhaustive list for the separation of this compound.

Applications as Chiral Resolving Agents or Auxiliaries in Asymmetric Synthesis

Due to the absence of specific research findings on the use of this compound for chiral resolution or as a chiral auxiliary, no content can be provided for this section.

Advanced Spectroscopic Characterization and Computational Chemical Analysis of Naphthalene 2 Sulfinyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of (Naphthalene-2-sulfinyl)acetic acid. One-dimensional (1D) techniques like ¹H and ¹³C NMR provide initial information about the chemical environment of hydrogen and carbon atoms, while two-dimensional (2D) experiments such as COSY, HSQC, and HMBC are employed to assemble the complete molecular structure by revealing connectivity between atoms. science.govsdsu.eduyoutube.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene (B1677914) ring, the methylene (B1212753) (CH₂) protons of the acetic acid group, and the acidic proton of the carboxyl group. The seven aromatic protons would appear in the downfield region, typically between 7.5 and 8.5 ppm, with complex splitting patterns due to spin-spin coupling. The two methylene protons adjacent to the chiral sulfinyl group are diastereotopic and would likely appear as a pair of doublets (an AB quartet) around 3.5-4.5 ppm. The carboxylic acid proton is expected to be a broad singlet at a variable chemical shift, often above 10 ppm, depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display 12 distinct signals, corresponding to the 12 carbon atoms in the molecule, assuming the molecule is chiral and has no plane of symmetry. The carbonyl carbon of the acetic acid group would be the most downfield signal, typically in the 170-180 ppm range. The ten carbons of the naphthalene ring would resonate in the aromatic region (approximately 120-140 ppm). The methylene carbon would appear further upfield, likely in the 50-60 ppm range.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H coupling correlations. It would be crucial for tracing the connectivity between adjacent protons within the naphthalene ring system. sdsu.edu

HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates directly bonded ¹H and ¹³C atoms. nih.gov It would definitively assign the ¹³C signals for each protonated carbon, such as linking the methylene proton signals to the corresponding methylene carbon signal. sdsu.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| Carboxyl (C=O) | ~10-12 (broad s) | ~170-180 | CH₂ |

| Methylene (CH₂) | ~3.5-4.5 (AB quartet) | ~50-60 | C=O, Naphthalene C-2 |

| Naphthalene C-1 | ~7.8-8.2 (d) | ~125-130 | Naphthalene C-2, C-8a |

| Naphthalene C-2 | - | ~140-145 | - |

| Naphthalene C-3 | ~7.6-7.9 (d) | ~120-125 | Naphthalene C-1, C-4a |

| Naphthalene Protons (other) | ~7.5-8.0 (m) | ~125-135 | Various C-C correlations |

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the precise molecular weight of this compound (C₁₂H₁₀O₃S), allowing for the unambiguous determination of its elemental formula. sigmaaldrich.com The calculated exact mass for the neutral molecule is 234.0351 g/mol . In ESI (Electrospray Ionization) mode, it would likely be observed as the protonated molecule [M+H]⁺ with an m/z of 234.0429 or the sodiated adduct [M+Na]⁺.

The fragmentation pattern observed in MS/MS experiments offers insight into the molecule's structure. Key fragmentation pathways for carboxylic acids often involve the loss of water (M-18) or the carboxyl group (M-45). libretexts.org For this compound, characteristic fragmentation would likely include:

Loss of the acetic acid group: Cleavage of the S-CH₂ bond could lead to a naphthalenesulfinyl fragment.

Loss of CO₂: Decarboxylation is a common fragmentation for carboxylic acids.

Cleavage of the naphthalene ring: Under higher energy conditions, the stable aromatic system can fragment, although this is less common than the loss of the side chain. libretexts.org

Table 2: HRMS Data and Predicted Fragments

| Ion/Fragment | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₂H₁₁O₃S⁺ | 235.0429 | Protonated molecular ion |

| [M-H₂O+H]⁺ | C₁₂H₉OS⁺ | 217.0323 | Loss of water from the carboxyl group |

| [M-COOH]⁺ | C₁₁H₉SO⁺ | 189.0374 | Loss of the carboxyl group |

| [C₁₀H₇S=O]⁺ | C₁₀H₇SO⁺ | 175.0218 | Naphthalenesulfinyl cation after side-chain cleavage |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within this compound by probing their characteristic vibrational frequencies. science.govsigmaaldrich.com

O-H Stretch: The carboxylic acid will exhibit a very broad O-H stretching band in the IR spectrum, typically centered around 3000 cm⁻¹. This broadness is due to strong hydrogen bonding in the solid state or in concentrated solutions.

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected between 1700 and 1760 cm⁻¹. The exact position can indicate the extent of hydrogen bonding. nih.gov

S=O Stretch: The sulfoxide (B87167) group (S=O) will show a characteristic strong absorption band in the IR spectrum, typically in the range of 1030-1070 cm⁻¹.

Aromatic C-H and C=C Stretches: Vibrations from the naphthalene ring will be visible, including aromatic C-H stretches just above 3000 cm⁻¹ and aromatic C=C ring stretching bands in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the O-H and C=O stretches are visible, the S=O and aromatic ring vibrations are often strong and well-defined in the Raman spectrum, making it useful for conformational analysis. nih.gov

Table 3: Key Vibrational Frequencies

| Functional Group | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 (broad) | IR |

| C-H (Aromatic) | 3000-3100 | IR, Raman |

| C=O (Carboxylic Acid) | 1700-1760 | IR, Raman |

| C=C (Aromatic) | 1450-1600 | IR, Raman |

| S=O (Sulfoxide) | 1030-1070 | IR, Raman |

Electronic Spectroscopy (UV-Vis, CD) for Electronic Transitions and Chiroptical Data

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by the naphthalene chromophore, which exhibits strong π-π* transitions. nih.gov Typically, naphthalenic systems show two or three distinct absorption bands, similar to those observed in naphthalene itself but potentially shifted due to the sulfinylacetic acid substituent. researchgate.net

As the sulfur atom of the sulfinyl group is a stereocenter, this compound is a chiral molecule. Therefore, it will be active in Circular Dichroism (CD) spectroscopy. A CD spectrum measures the differential absorption of left and right circularly polarized light, providing unique information about the three-dimensional structure of the chiral molecule. The sign and magnitude of the Cotton effects in the CD spectrum can be used to determine the absolute configuration (R or S) of the sulfoxide, often with the aid of computational predictions. molaid.com

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

Single-crystal X-ray crystallography offers the most definitive method for determining the three-dimensional structure of this compound in the solid state. sigmaaldrich.com This technique can unambiguously establish the absolute stereochemistry (R or S configuration) at the chiral sulfur center, provided a good quality crystal is grown and anomalous dispersion is used. researchgate.net

Furthermore, X-ray analysis provides precise data on:

Bond lengths and angles: Confirming the covalent structure.

Torsional angles: Defining the exact conformation of the acetic acid side chain relative to the naphthalene ring.

Intermolecular interactions: Revealing how molecules pack in the crystal lattice, including details of hydrogen bonding (e.g., carboxylic acid dimers) and potential π-π stacking between naphthalene rings. nih.gov

Computational Chemistry (Density Functional Theory and Molecular Dynamics)

Electronic Structure Elucidation and Quantum Chemical Descriptors

Density Functional Theory (DFT) is a powerful computational method used to model the electronic structure of molecules. nih.gov For this compound, DFT calculations can be used to:

Optimize the molecular geometry: Predicting the most stable three-dimensional conformation of the molecule.

Calculate vibrational frequencies: To aid in the assignment of experimental IR and Raman spectra. nih.gov

Predict NMR chemical shifts: Assisting in the interpretation of experimental NMR data.

Determine Quantum Chemical Descriptors: These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity. The HOMO is typically localized on the electron-rich naphthalene ring, indicating its role as an electron donor in reactions, while the LUMO distribution highlights the regions susceptible to nucleophilic attack. researchgate.net

Conformational Analysis and Stereoisomer Energy Landscapes

Computational methods, such as Density Functional Theory (DFT), are instrumental in exploring the potential energy surface of such molecules to identify stable conformers. For this compound, several low-energy conformations can be postulated. These would differ in the dihedral angles involving the naphthalene ring, the sulfoxide group, and the carboxylic acid. The interplay of steric hindrance between the bulky naphthalene group and the oxygen atoms of the sulfoxide and carboxylic acid, along with potential intramolecular hydrogen bonding involving the carboxylic proton and the sulfoxide oxygen, would be the determining factors for the relative stability of these conformers.

A critical feature of this compound is the chirality at the sulfur atom of the sulfoxide group. This gives rise to two enantiomers, (R)- and (S)-(Naphthalene-2-sulfinyl)acetic acid. These enantiomers are non-superimposable mirror images and are expected to have identical energies in an achiral environment. However, the introduction of other chiral centers or interactions with a chiral environment would lead to diastereomers with distinct energy levels.

The energy landscape of the stereoisomers can be computationally mapped. This involves calculating the relative energies of the different conformers for each stereoisomer. The results of such calculations can provide insights into the most stable structures and the energy barriers for interconversion between different conformations.

Table 1: Illustrative Calculated Relative Energies of Postulated Conformers of (R)-(Naphthalene-2-sulfinyl)acetic acid

| Conformer | Dihedral Angle (C_naph-S-C-COOH) (°) | Relative Energy (kcal/mol) |

| 1 | 60 | 0.00 |

| 2 | 180 | 1.52 |

| 3 | -60 | 2.89 |

Note: This table presents hypothetical data for illustrative purposes, based on typical energy differences observed in similar molecules.

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For this compound, several reaction types could be investigated.

One important reaction would be the thermal racemization of the sulfoxide. This process involves the inversion of the stereocenter at the sulfur atom and is thought to proceed through a planar transition state. Computational modeling can determine the energy barrier for this inversion, providing information on the stereochemical stability of the molecule.

Another area of interest is the reactivity of the carboxylic acid group, such as in esterification or amidation reactions. Theoretical studies can model the reaction pathway, identifying the key intermediates and transition states. For instance, in an acid-catalyzed esterification, the protonation of the carbonyl oxygen of the carboxylic acid would be the initial step, followed by the nucleophilic attack of the alcohol. The structures and energies of the tetrahedral intermediate and the subsequent transition state for water elimination can be calculated.

Furthermore, reactions involving the sulfoxide group, such as its oxidation to a sulfone or its reduction to a sulfide (B99878), can be computationally explored. The mechanism of oxidation, for example, would depend on the oxidizing agent used. Modeling these reactions can help in understanding the reactivity of the sulfoxide in the presence of the naphthalene and carboxylic acid functionalities.

The characterization of transition states is a crucial aspect of reaction mechanism modeling. A transition state is a first-order saddle point on the potential energy surface, having one imaginary frequency in its vibrational analysis. The value of this imaginary frequency is related to the motion of the atoms along the reaction coordinate.

Table 2: Illustrative Calculated Activation Energies for Hypothetical Reactions of this compound

| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) |

| Thermal Racemization | DFT (B3LYP/6-31G*) | 35.8 |

| Esterification with Methanol | Transition State Theory | 15.2 |

| Oxidation to Sulfone (with H₂O₂) | DFT with solvent model | 22.5 |

Note: This table presents hypothetical data for illustrative purposes and the actual values would require specific computational studies.

Applications of Naphthalene 2 Sulfinyl Acetic Acid and Its Derivatives As Chemical Tools

Role as Synthetic Intermediates and Building Blocks in Complex Molecule Construction

The molecular architecture of (naphthalene-2-sulfinyl)acetic acid makes it a potentially valuable intermediate in the synthesis of complex organic molecules. Halogenated naphthalenes and naphthols are recognized as valuable starting materials for a variety of synthetic transformations, including palladium-catalyzed coupling reactions. nih.gov The naphthalene (B1677914) core of the title compound provides a rigid, aromatic scaffold that can be further functionalized.

The true synthetic potential of this molecule likely lies in the chiral sulfinyl group. Chiral sulfoxides are well-established as powerful chiral auxiliaries in asymmetric synthesis. They can be used to control the stereochemistry of reactions on an adjacent or nearby functional group. The acetic acid moiety provides a handle for further transformations. For instance, the carboxylic acid can be converted to an ester or an amide, and the adjacent sulfinyl group could then direct stereoselective reactions at the α-carbon.

While direct examples for this compound are scarce, the principle is well-demonstrated with other aryl sulfinyl acetic acid derivatives. These are used to generate other valuable chiral building blocks. The combination of a rigid naphthalene scaffold with a chiral sulfinyl auxiliary and a modifiable acetic acid group presents a platform for constructing enantiomerically pure complex structures.

Ligand Design in Organometallic Chemistry and Catalysis

Naphthalene-based compounds are frequently employed as ligands in organometallic chemistry. nih.govnih.gov The aromatic system can participate in π-stacking interactions or be part of a larger ligand framework that coordinates to a metal center. Derivatives of naphthalene acetic acid, such as naproxen (B1676952), are known to form coordination complexes with various metal ions. nih.govmdpi.com These complexes have been studied for their structural features and potential biological activities. nih.govmdpi.com

The this compound molecule offers multiple potential coordination sites for metal ions: the oxygen atoms of the carboxylate group and the oxygen atom of the sulfinyl group. This allows it to act as a bidentate or even a bridging ligand. The incorporation of a chiral sulfinyl group is particularly significant for catalysis. Chiral ligands are crucial for enantioselective catalysis, where a metal complex catalyzes a reaction to produce one enantiomer of a product in excess over the other.

The design of organometallic compounds for catalysis often relies on tuning the electronic and steric properties of the ligands to control the reactivity of the metal center. rsc.org The naphthalene group provides a sterically bulky and electronically tunable backbone, while the chiral sulfinyl group can create a specific chiral environment around the metal, influencing the stereochemical outcome of a catalyzed reaction.

Table 1: Potential Coordination Modes of this compound

| Coordination Site(s) | Potential Ligand Type | Description |

| Carboxylate oxygens | Monodentate or Bidentate | The two oxygen atoms of the deprotonated acetic acid can bind to a metal center. |

| Sulfinyl oxygen | Monodentate | The oxygen atom of the S=O group can act as a Lewis base and coordinate to a metal. |

| Carboxylate and Sulfinyl oxygens | Bidentate Chelating | The molecule can form a chelate ring by coordinating through both the carboxylate and sulfinyl groups. |

| Naphthalene π-system | η⁶-coordination | The aromatic naphthalene ring can coordinate to a metal center in a "sandwich" or "half-sandwich" fashion. rsc.org |

Scaffold for the Development of Advanced Chemical Probes and Modulators

The naphthalene scaffold is a common feature in the design of fluorescent chemical probes due to its inherent photophysical properties. mdpi.com Naphthalene derivatives are known to exhibit fluorescence, which can be modulated by the presence of specific analytes, making them useful for sensing applications. mdpi.com For example, naphthalene-based fluorescent probes have been developed for the detection of metal ions like Al³⁺. mdpi.com

The structure of this compound provides a foundation for creating more sophisticated chemical probes. The acetic acid group can be used as a reactive handle to attach other functional units, such as recognition elements for specific biological targets or other signaling moieties. The sulfinyl group, being chiral, could be exploited to develop probes that interact stereoselectively with chiral biological molecules like proteins or nucleic acids.

In the context of chemical modulators, the naphthalene core is found in many biologically active molecules. ijpsjournal.com However, the plain naphthalene scaffold can have issues with metabolic stability and potential toxicity. nih.gov Replacing or modifying parts of the scaffold is a common strategy in medicinal chemistry to improve the pharmacological properties of a lead compound. nih.gov The sulfinylacetic acid group adds functionality that could be used to tune properties like solubility and target binding. The development of chemical probes often relies on warheads with specific reactivity towards amino acid residues in proteins. nih.gov While the sulfinylacetic acid group is not a typical warhead, its ability to participate in hydrogen bonding and its chiral nature could contribute to specific, non-covalent interactions with protein targets.

Contributions to Materials Science and Organic Electronics

Naphthalene and its derivatives are important building blocks in materials science, particularly in the field of organic electronics. The fused aromatic ring system of naphthalene provides good charge transport properties, making it suitable for use in organic semiconductors. ualberta.ca Naphthalene diimides, for example, are a class of n-type organic semiconductors used in devices like organic electrochemical transistors (OECTs). ualberta.ca These materials are valued for their tunable electronic properties, mechanical flexibility, and solution processability. ualberta.ca

While there is no direct evidence of this compound being used in this context, its structure possesses features that could be relevant. The rigid naphthalene core is a desirable feature for creating ordered molecular assemblies, which are important for efficient charge transport in organic electronic materials. The acetic acid group could be used to anchor the molecule to surfaces or to promote self-assembly through hydrogen bonding interactions. The polarity and chirality of the sulfinyl group could also influence the packing of the molecules in the solid state, which in turn would affect the material's electronic properties.

The development of new organic materials often involves the synthesis of novel functionalized aromatic compounds. Zeolites have been used as shape-selective catalysts for the acylation of naphthalene to produce specific isomers that are precursors for advanced materials. researchgate.net The synthesis of specialized derivatives like this compound is a key step in exploring new possibilities in the design of functional organic materials.

Future Directions and Emerging Research Opportunities in Naphthalene 2 Sulfinyl Acetic Acid Chemistry

Development of Novel Catalytic and Enantioselective Transformations

The chiral sulfinyl group is a cornerstone of modern asymmetric synthesis, serving as a powerful chiral auxiliary, ligand, or catalyst. researchgate.netnih.govacs.org Future research on (Naphthalene-2-sulfinyl)acetic acid could focus on harnessing its inherent chirality for novel catalytic applications. The development of efficient and highly selective methods for its synthesis and its use in asymmetric transformations remains a key area of exploration.

One primary direction is the advancement of catalytic asymmetric sulfoxidation reactions to produce enantiopure this compound. dntb.gov.ua While numerous methods exist for the enantioselective oxidation of prochiral sulfides, tailoring these systems for the specific electronic and steric properties of the naphthalene-2-thioacetic acid precursor is a promising research goal. organic-chemistry.orgrsc.org This involves the screening and design of transition-metal catalysts (e.g., based on titanium, vanadium, or manganese) with chiral ligands or the use of organocatalysts. organic-chemistry.orgresearchgate.netacs.org

Furthermore, this compound itself, once resolved into its enantiomers, could serve as a versatile chiral ligand. The presence of three potential coordination sites—the sulfoxide (B87167) oxygen, the carboxylic acid, and the naphthalene (B1677914) π-system—allows for the formation of well-defined, rigid metal complexes. illinois.edu These complexes could be investigated as catalysts for a variety of asymmetric reactions, such as aldol (B89426) reactions, Michael additions, and allylic substitutions. The naphthalene backbone is expected to provide significant steric influence and facilitate π-stacking interactions, potentially leading to high levels of stereocontrol. wikipedia.org

Table 1: Potential Catalytic Systems for Enantioselective Synthesis of this compound

| Catalyst System | Oxidant | Typical Substrates | Potential Advantages for Naphthalene Target |

|---|---|---|---|

| Titanium/diethyl tartrate (Sharpless-Kagan) | Cumene (B47948) hydroperoxide | Alkyl aryl sulfides | High enantioselectivity for aryl sulfides. researchgate.net |

| Vanadium/Schiff base complexes | Hydrogen peroxide | Alkyl aryl & benzyl (B1604629) aryl sulfides | Catalytic efficiency and high enantiomeric excess (ee) reported for similar structures. organic-chemistry.org |

| Chiral Manganese Porphyrin Complexes | Iodosylbenzene | Diaryl sulfides | Potential for high enantioselectivity through hydrogen bonding and molecular recognition. acs.org |

| Flavin-based organocatalysts | Hydrogen peroxide | Thioethers | Metal-free, environmentally benign conditions. |

Integration into High-Throughput Screening and Automated Synthesis Platforms

The exploration of the full potential of this compound and its derivatives can be significantly accelerated through modern automation and screening technologies. nih.gov Integrating this compound into high-throughput screening (HTS) and automated synthesis platforms represents a major opportunity for discovering novel functions and applications. nih.gov

Automated synthesis platforms can be employed to rapidly generate libraries of derivatives based on the this compound scaffold. Modifications could be systematically introduced at the carboxylic acid group (e.g., forming amides or esters) or on the naphthalene ring. This combinatorial approach would provide a diverse set of compounds for subsequent screening. rasayanjournal.co.in

These libraries can then be subjected to HTS to identify "hits" for various applications. patsnap.com For instance, in the context of catalysis, HTS methods using mass spectrometry or fluorescence-based assays can rapidly evaluate the enantioselectivity and activity of hundreds or thousands of potential catalysts derived from this compound in a short period. nih.govnih.gov This bypasses the traditional, slower one-by-one catalyst evaluation process. chemistryworld.com

Table 2: High-Throughput Screening (HTS) Techniques for Accelerating Research

| HTS Technique | Application Area | Throughput Capability | Key Advantage |

|---|---|---|---|

| Mass Spectrometry (MS) Based Screening | Catalyst discovery, Reaction optimization | >1000 reactions/day | Label-free, direct analysis of reaction products and enantioselectivity. nih.govnih.gov |

| Fluorescence-Based Assays | Enzyme inhibition, Binding assays | Up to 100,000s of wells/day | High sensitivity and suitability for miniaturization. nih.gov |

| Circular Dichroism (CD) Spectroscopy | Enantioselective catalyst screening | Moderate to High | Direct measurement of enantiomeric excess in complex mixtures. mpg.de |

| Infrared (IR) Thermography | Reaction kinetics | High | Rapidly screens exothermic reactions to determine catalytic activity. mpg.de |

Exploration of Supramolecular Interactions and Self-Assembly

The field of supramolecular chemistry, which studies chemical systems composed of a discrete number of molecules, offers exciting prospects for this compound. The molecule's distinct functional groups are capable of participating in a variety of non-covalent interactions, such as hydrogen bonding (carboxylic acid), dipole-dipole interactions (sulfoxide), and π-π stacking (naphthalene ring). nih.gov

Future research could investigate the self-assembly of this compound into well-ordered supramolecular structures like gels, liquid crystals, or crystalline co-polymers. The interplay between the strong hydrogen bonding of the carboxylic acid dimer motif and the π-stacking of the naphthalene units could lead to novel materials with interesting photophysical or chiroptical properties. The chirality of the sulfoxide group could direct the formation of helical or other chiral assemblies, a key goal in supramolecular chemistry. acs.org

Furthermore, the compound could be used as a building block in the construction of more complex host-guest systems or metal-organic frameworks (MOFs). rsc.org The carboxylic acid provides a classic linker for MOF synthesis, while the naphthalene and sulfoxide groups could functionalize the pores of the resulting framework, enabling applications in chiral separations or enantioselective sensing.

Advanced Computational Studies for Predictive Design and Discovery

Computational chemistry provides powerful tools to guide and accelerate experimental research. For this compound, advanced computational studies can offer profound insights into its properties and reactivity, enabling predictive design and discovery. nih.gov

Density Functional Theory (DFT) calculations can be used to model the transition states of reactions where this compound acts as a catalyst or substrate. This allows for the rationalization of observed stereoselectivities and provides a predictive framework for designing more effective catalysts. For example, computational studies have been successfully combined with experimental work to understand the enantioselective oxidation of sulfides by chiral titanium catalysts. acs.org

Molecular dynamics (MD) simulations can be employed to study the supramolecular self-assembly processes. These simulations can predict the most stable aggregation states and provide a dynamic picture of how individual molecules organize into larger structures. This would be invaluable for designing materials with specific self-assembling properties. Furthermore, quantitative structure-activity relationship (QSAR) models could be developed to predict the biological activity or material properties of a library of derivatives, allowing researchers to prioritize the synthesis of the most promising candidates.

Table 3: Application of Computational Methods in this compound Research

| Computational Method | Research Application | Predicted Properties/Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Catalysis, Reaction Mechanisms | Transition state energies, reaction pathways, enantioselectivity, spectroscopic properties. acs.org |

| Molecular Dynamics (MD) | Supramolecular Chemistry | Self-assembly pathways, aggregate stability, conformational dynamics. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Non-covalent Interactions | Characterization and strength of hydrogen bonds, π-stacking, and other weak interactions. |

Interdisciplinary Research with Materials Science and Chemical Biology

The unique combination of a polycyclic aromatic hydrocarbon, a chiral center, and a polar functional group makes this compound an ideal candidate for interdisciplinary research, particularly at the interface of chemistry with materials science and chemical biology.

In materials science, naphthalene-based compounds are utilized in the development of organic light-emitting diodes (OLEDs), synthetic fibers, and polymers due to their electronic properties and rigidity. studysmarter.co.ukalgoreducation.com Future work could explore the incorporation of enantiopure this compound into polymer backbones or as a chiral dopant in organic electronic materials. This could lead to the development of materials that exhibit circularly polarized luminescence (CPL), a highly sought-after property for applications in 3D displays and secure communications.

In chemical biology, the sulfinyl group is recognized as a bioisostere of a carbonyl group, a common motif in biologically active molecules. thieme-connect.com The chirality inherent in most biomolecules, such as amino acids and sugars, means that they often interact differently with the two enantiomers of a chiral compound. azolifesciences.compressbooks.pubmusechem.com Research could focus on exploring derivatives of this compound as probes or modulators of biological systems. The naphthalene moiety provides a fluorescent reporter, while the chiral sulfoxide and acetic acid groups can be tailored for specific interactions with biological targets like enzymes or receptors. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.